molecular formula C13H15N3OS B1270383 (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone CAS No. 351518-88-2

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

Cat. No. B1270383
M. Wt: 261.34 g/mol
InChI Key: RMXGLOPWFFSJAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" often involves complex organic reactions, employing various starting materials and catalysts to achieve the desired product. While specific synthesis routes for this exact compound are not detailed in the literature, studies on similar benzothiazole and piperidine derivatives provide insights into potential synthetic pathways. These pathways might include reactions such as nucleophilic substitution, amidation, and cyclization, often requiring precise conditions to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of benzothiazole-piperidine derivatives typically features a benzothiazole ring connected to a piperidine ring through a methanone linker. Crystallographic studies of related compounds highlight the importance of this configuration, demonstrating how the arrangement of these functional groups influences the molecule's overall geometry and stability. The piperidine ring can adopt various conformations (e.g., chair, boat), significantly affecting the compound's chemical behavior and interaction capabilities.

Chemical Reactions and Properties

Compounds containing benzothiazole and piperidine units engage in a variety of chemical reactions, reflecting their functional group chemistry. These may include electrophilic and nucleophilic substitutions, ring expansions, and interactions with other organic molecules under acidic or basic conditions. The reactivity is often modulated by the electron-withdrawing or donating nature of the substituents attached to the core rings.

Physical Properties Analysis

The physical properties of "(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone" derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are influenced by molecular structure, including intermolecular interactions like hydrogen bonding, which can also affect the compound's stability and solid-state form.

Chemical Properties Analysis

The chemical properties of these compounds, including acidity/basicity, redox potential, and photophysical behavior, are determined by the electronic nature of the benzothiazole and piperidine units and their interaction. The presence of the amino group and its position on the benzothiazole ring can significantly impact the molecule's electron distribution, affecting its reactivity towards other chemical species.

For detailed information on the synthesis, properties, and analyses of related compounds, please refer to the following sources:

  • (Eckhardt et al., 2020) discusses the structural characterization of a side product in benzothiazinone synthesis, offering insights into molecular structure and synthesis pathways.
  • (Prasad et al., 2018) covers the synthesis and structural exploration of a novel bioactive heterocycle, providing valuable information on molecular structure analysis and chemical properties.
  • (Pancholia et al., 2016) explores the design, synthesis, and biological evaluation of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, shedding light on chemical reactions and biological properties.

Scientific Research Applications

Antimicrobial Activity

Compounds related to (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone have been synthesized and shown to exhibit antimicrobial activity. Studies by Patel, Agravat, and Shaikh (2011) synthesized derivatives and found variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Patel and Agravat (2007) also reported antibacterial and antifungal activities for new pyridine derivatives (Patel & Agravat, 2007).

Antiproliferative Activity

The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, closely related to the chemical , was synthesized and evaluated for antiproliferative activity, indicating potential applications in cancer research (Prasad et al., 2018).

Structural Characterization

The structural characterization of related compounds is crucial for understanding their properties and potential applications. Eckhardt et al. (2020) reported the structure of a side product in benzothiazinone synthesis, highlighting the importance of structural analysis in drug development (Eckhardt et al., 2020).

Anti-mycobacterial Potential

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, closely related to the compound of interest, has been identified as a new anti-mycobacterial chemotype, showing promise in the fight against tuberculosis (Pancholia et al., 2016).

Anticonvulsant Agents

Novel derivatives of methanone compounds, including (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone, have been synthesized and evaluated as anticonvulsant agents, showing significant potential in treating seizures (Malik & Khan, 2014).

properties

IUPAC Name

(2-amino-1,3-benzothiazol-6-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGLOPWFFSJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354338
Record name (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone

CAS RN

351518-88-2
Record name (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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